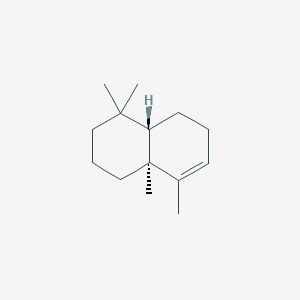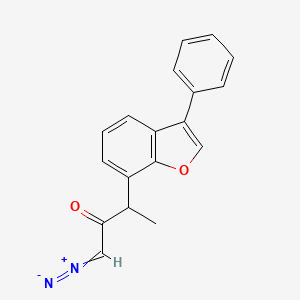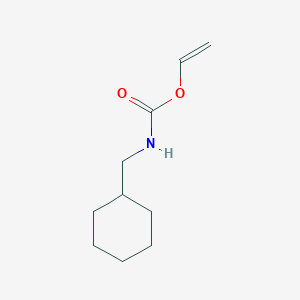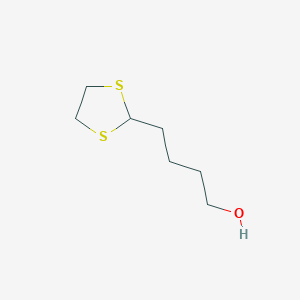
1,3-Dithiolane-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane-2-butanol is an organic compound characterized by a five-membered ring containing two sulfur atoms and a hydroxyl group attached to a butanol chain. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-butanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of the dithiol with an aldehyde or ketone, resulting in the formation of the dithiolane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of recyclable catalysts such as yttrium triflate or tungstophosphoric acid, which offer high chemoselectivity and yield . These methods are designed to be efficient and environmentally friendly, minimizing the use of organic solvents and harsh reaction conditions .
化学反応の分析
Types of Reactions: 1,3-Dithiolane-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like KMnO₄ or OsO₄.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ or PBr₃.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl.
Substitution: SOCl₂, PBr₃, RCOCl.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1,3-Dithiolane-2-butanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-dithiolane-2-butanol involves its ability to form and break disulfide bonds. This property is exploited in various applications, such as reversible protein conjugation and dynamic polymer networks . The compound’s reactivity is influenced by the geometric constraints of the sulfur-sulfur bond, which makes it prone to rapid thiol-disulfide exchange and ring-opening polymerization .
類似化合物との比較
1,3-Dithiolane-2-butanol can be compared with other similar compounds such as:
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms and are used similarly as protecting groups for carbonyl compounds.
1,2-Dithiolanes: These compounds have a five-membered ring with a disulfide bond and are known for their unique reactivity and applications in dynamic materials.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
特性
CAS番号 |
57795-09-2 |
|---|---|
分子式 |
C7H14OS2 |
分子量 |
178.3 g/mol |
IUPAC名 |
4-(1,3-dithiolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2 |
InChIキー |
DTSCDUKMNOOOCQ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(S1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



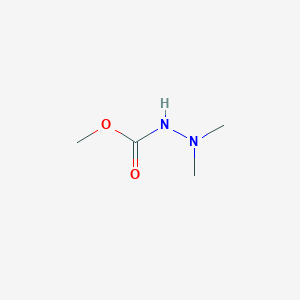
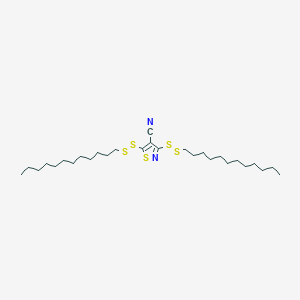

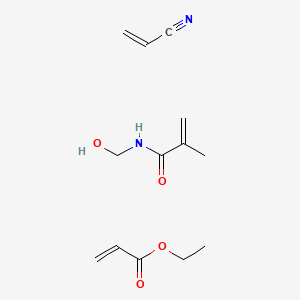

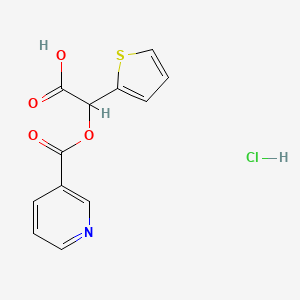
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
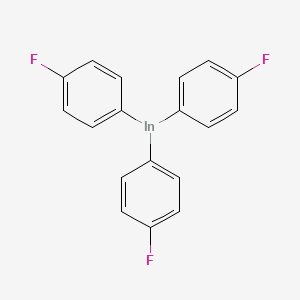
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
